molecular formula C11H18Cl2N2O3S B12281210 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride CAS No. 1162262-37-4

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride

Cat. No.: B12281210
CAS No.: 1162262-37-4
M. Wt: 329.2 g/mol
InChI Key: OOJJNFARDDBPCO-UHFFFAOYSA-N
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Description

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a piperazine derivative characterized by a 2-methoxybenzenesulfonyl substituent attached to the piperazine core, with two hydrochloride counterions. Piperazine derivatives are widely utilized in pharmaceuticals due to their versatile biological activities, including antihistaminic, vasodilatory, and neurotransmitter-modulating effects . The 2-methoxybenzenesulfonyl group introduces strong electron-withdrawing properties, which may influence the compound’s solubility, acidity, and receptor-binding affinity compared to other piperazine derivatives.

Properties

CAS No.

1162262-37-4

Molecular Formula

C11H18Cl2N2O3S

Molecular Weight

329.2 g/mol

IUPAC Name

1-(2-methoxyphenyl)sulfonylpiperazine;dihydrochloride

InChI

InChI=1S/C11H16N2O3S.2ClH/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H

InChI Key

OOJJNFARDDBPCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Sulfonylation

The most direct method involves reacting piperazine with 2-methoxy-benzenesulfonyl chloride. Piperazine acts as a nucleophile, displacing the chloride group under basic conditions.

Procedure (,,):

  • Reagents : Piperazine (1 equiv), 2-methoxy-benzenesulfonyl chloride (1.05 equiv), triethylamine (1.2 equiv).
  • Solvent : Dichloromethane or toluene.
  • Conditions : 0–25°C, 4–12 hours.
  • Workup : Filter, wash with aqueous HCl, and recrystallize from ethanol/water.

Yield : 70–85%.

Mechanism :
$$ \text{Piperazine} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Base}} \text{ArSO}2\text{-piperazine} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt} $$

Industrial Adaptation (,):

  • Continuous Flow Systems : Improve yield (up to 90%) by maintaining precise stoichiometry and temperature.
  • Catalysts : Polymer-supported metal ions (e.g., Zn²⁺) reduce side reactions.

Reductive Amination of Piperazine Derivatives

This method constructs the piperazine ring in situ, followed by sulfonylation.

Steps (,):

  • Form 3,4-Dehydropiperazine-2-one :
    • React methyl benzoylformate with N-methyl ethylenediamine in toluene/acetic acid (60–65°C, 6 hours).
    • Intermediate Yield : 69.6%.
  • Reduce to Piperazine :
    • Use LiAlH₄ in THF (50–55°C, 3 hours).
    • Reduction Yield : 60.5%.
  • Sulfonylation :
    • Add 2-methoxy-benzenesulfonyl chloride in dichloromethane with DIEA.

Total Yield : 48–60%.

Advantage : Avoids piperazine handling, which is hygroscopic and toxic.

Catalytic Chemoselective Synthesis

Protonated piperazine (piperazine-1-ium chloride) reacts selectively with sulfonyl chlorides using heterogeneous catalysts.

Protocol (,):

  • Catalyst : Zn²⁺-loaded ion-exchange resin.
  • Conditions : Acetone, 25°C, 4 hours.
  • Workup : Filter catalyst, acidify with HCl, and precipitate product.

Yield : 85–95%.

Key Feature :

  • No protecting groups needed.
  • Scalable to industrial production.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Nucleophilic Substitution Piperazine, ArSO₂Cl, Et₃N 0–25°C, 4–12h 70–85% ≥98%
Reductive Amination Methyl benzoylformate, LiAlH₄ 50–65°C, 3–6h 48–60% 95–97%
Catalytic Chemoselective Piperazine-1-ium, Zn²⁺ resin 25°C, 4h 85–95% ≥99%

Notes :

  • Nucleophilic Substitution : Preferred for simplicity but requires anhydrous conditions.
  • Catalytic Method : Highest yield and purity, ideal for large-scale synthesis.

Purification and Characterization

  • Recrystallization : Ethanol/water (3:1) removes unreacted piperazine.
  • Salt Formation : Treat with HCl gas in isopropanol to obtain dihydrochloride.
  • Analytical Data :
    • MP : 56–60°C.
    • ¹H NMR (D₂O): δ 7.8–7.6 (m, Ar-H), 3.9 (s, OCH₃), 3.2–2.8 (m, piperazine-H).

Industrial-Scale Optimization

Case Study (,):

  • Reactor : 500 L jacketed vessel with automated temperature control.
  • Cost Reduction :
    • Replace LiAlH₄ with NaBH₄ in THF (yield drops to 55% but safer).
    • Recycle solvents (toluene, acetone) via distillation.

Throughput : 50–100 kg/batch.

Challenges and Solutions

  • Impurity Control :
    • Byproduct : Bis-sulfonylated piperazine (≤2%). Mitigated using excess piperazine (1.2 equiv).
  • Moisture Sensitivity :
    • Use molecular sieves in reaction mixtures.

Chemical Reactions Analysis

Reaction with Sulfonyl Chlorides

  • Mechanism : Reacts with sulfonyl chlorides (e.g., pentafluorobenzene-1-sulfonyl chloride) under basic conditions (e.g., CH₂Cl₂, 0°C).

  • Conditions : Stirred at 0°C for 30 minutes, followed by solvent evaporation and purification via precipitation in hexane .

  • Yield : Reported yields range from 56% to 84% depending on the substrate .

Alkylation Reactions

  • Mechanism : Piperazine derivatives react with alkyl halides (e.g., benzyl bromides) in the presence of K₂CO₃ in methylene dichloride (MDC) .

  • Conditions : Stirred at room temperature for 8 hours, monitored by TLC .

Sulfonation

  • Mechanism : Involves chlorosulfonation with reagents like chlorosulfonic acid .

Reaction Type Reagents Conditions Yield
Sulfonyl chloride couplingPentafluorobenzene-1-sulfonyl chlorideCH₂Cl₂, 0°C, 30 min 56–84%
AlkylationBenzyl bromides, K₂CO₃MDC, RT, 8 h N/A

Nucleophilic Substitution

The piperazine ring’s secondary amines enable nucleophilic attack, while the benzenesulfonyl group acts as an electron-withdrawing substituent.

Reaction with Cross-Linkers

  • Mechanism : Reacts with N -hydroxysuccinimide (NHS) ester-activated cross-linkers via amine coupling .

  • Conditions : Conducted in CH₂Cl₂ at 0°C, followed by solvent evaporation .

Hydrolysis

  • Mechanism : Susceptible to hydrolysis under acidic/basic conditions, breaking the sulfonamide bond.

Elimination Reactions

The compound may undergo elimination under high-temperature or strong base conditions, leading to ring-opening or deprotonation.

Thermal Degradation

  • Mechanism : Unstable under extreme temperatures, potentially forming aromatic byproducts.

Coordination Chemistry

Piperazine’s nitrogen atoms can coordinate with metal ions, though this is less common for sulfonamide derivatives due to steric hindrance .

Stability and Solubility

  • Stability : Moderate under standard conditions but degrades in extreme pH or temperature.

  • Solubility : Enhanced in polar solvents (e.g., water), facilitating biological applications.

Scientific Research Applications

Treatment of Neurological Disorders

Research has identified piperazine derivatives, including 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride, as promising candidates for treating neurological disorders. These compounds exhibit properties that may inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits contribute to cognitive decline .

Case Study: Alzheimer's Disease
A study synthesized a series of benzothiazole-piperazine hybrids that demonstrated significant AChE inhibition and neuroprotective effects. The incorporation of piperazine moieties into these compounds was crucial for their bioactivity, suggesting that similar derivatives could be developed from 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride for enhanced cognitive function in Alzheimer's patients .

Anticancer Activity

Piperazine derivatives have shown promise in cancer therapy due to their ability to interfere with tubulin polymerization. This action can inhibit cancer cell proliferation and induce apoptosis. The structural features of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride may allow for similar anticancer properties, making it a candidate for further exploration in oncology .

Case Study: Tubulin-Targeting Agents
Research into benzimidazole-piperazine compounds has indicated their efficacy as tubulin-targeting agents with potential anticancer effects. The introduction of substituents on the piperazine ring has been shown to enhance activity against various cancer cell lines, indicating that modifications to 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride could yield effective anticancer agents .

Data Table: Summary of Research Findings

Application AreaMechanism of ActionKey Findings
Neurological DisordersAChE InhibitionEnhances cholinergic transmission; potential for AD treatment
Cancer TherapyTubulin Polymerization InterferenceInduces apoptosis; effective against various cancer cell lines
NeuroprotectionAntioxidant ActivityReduces oxidative stress; protects neuronal cells

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs.
  • Polarity and Solubility : Sulfonyl groups enhance polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration relative to lipophilic substituents in GBR 12783 .

Pharmacological Implications

  • Vasodilation : Trimetazidine’s trimethoxybenzyl group correlates with coronary vasodilation, suggesting that the 2-methoxybenzenesulfonyl group may target similar pathways with modified efficacy .
  • Neurotransmitter Modulation: GBR 12783’s dopamine uptake inhibition highlights the role of bulky substituents in targeting monoamine transporters, whereas the sulfonyl group may favor interactions with sulfonamide-sensitive enzymes or receptors .

Biological Activity

1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H16Cl2N2O3S
  • Molecular Weight : 307.23 g/mol
  • IUPAC Name : 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride

The compound features a piperazine ring substituted with a methoxy-benzenesulfonyl group, which is crucial for its interaction with various biological targets.

The biological activity of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to modulate various signaling pathways, potentially influencing cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to neurotransmitter receptors, affecting neurological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect Observed
MDA-MB-231 (Breast)15.5Inhibition of cell proliferation
HeLa (Cervical)20.0Induction of apoptosis
A549 (Lung)18.5Cell cycle arrest

These findings indicate that the compound has a selective inhibitory effect on cancer cells while exhibiting lower toxicity to normal cells.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It appears to influence serotonin receptors, which could be beneficial in treating mood disorders.

  • Serotonin Receptor Affinity : Studies suggest that it may act as a partial agonist at certain serotonin receptors, potentially enhancing mood and cognitive function.

Case Studies

  • Study on Breast Cancer Cells
    • Researchers evaluated the effect of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride on MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15.5 µM after 48 hours of treatment. Apoptotic markers were also assessed, showing increased levels of cleaved caspase-3.
  • Neuropharmacological Assessment
    • A study investigated the effects of the compound on serotonin receptor activity in rat models. The results demonstrated increased serotonin levels in the brain after administration, suggesting potential antidepressant properties.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride, and how are they experimentally determined?

  • Methodological Answer : The compound (molecular formula: C₁₁H₁₆N₂O·2HCl; MW: 265.18 g/mol) is a solid with a melting point of 240°C . Characterization involves:

  • HPLC : To verify purity (≥97%) and detect impurities .
  • NMR/FTIR : To confirm the sulfonyl and piperazine moieties, with the methoxy group appearing as a singlet in ¹H NMR (~δ 3.8 ppm) .
  • Elemental Analysis : To validate the dihydrochloride stoichiometry .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS07/H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
  • Storage : Keep in airtight containers at room temperature, away from moisture and ignition sources .
  • Disposal : Follow EPA/OSHA guidelines for hazardous waste, using neutralization or incineration .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : A common route involves:

  • Step 1 : Sulfonylation of piperazine with 2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Step 2 : Acidification with HCl gas in diethyl ether to form the dihydrochloride salt .
  • Purification : Recrystallization from ethanol/water yields >95% purity .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The methoxy group at the 2-position directs electrophilic substitution to the para position due to resonance effects. In Suzuki-Miyaura reactions, the sulfonyl-piperazine moiety acts as a directing group, enabling regioselective functionalization. Kinetic studies using DFT calculations suggest a lower activation energy (~15 kJ/mol) compared to non-methoxy analogs .

Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The compound degrades above pH 7.0 (hydrolysis of sulfonyl group). Buffered solutions (pH 4–6) in citrate or acetate are recommended for long-term storage .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 240°C. Avoid heating above 150°C in synthetic workflows .
  • Light Sensitivity : UV-Vis studies indicate photodegradation under UV light; store in amber glass .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., serotonin receptor binding assays) may arise from:

  • Purity Variability : Use HPLC-UV/MS to confirm batch purity (>97%) .
  • Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. HEPES) and incubation times .
  • Metabolite Interference : Conduct LC-MS/MS to rule out degradation products during in vitro studies .

Q. What advanced analytical techniques are used to study its binding kinetics with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding affinity (KD) to receptors like 5-HT₁A .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy/entropy changes during ligand-receptor interactions .
  • Cryo-EM : Resolves structural binding modes at near-atomic resolution (e.g., with GPCRs) .

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